Superior Antiproliferative Potency in HCT116 Colorectal Cancer Cells Over 4-Chloro Analog
In a direct comparison, the 4-fluoro analog (compound 4a) displayed markedly superior antiproliferative activity against HCT116 colorectal cancer cells compared to its direct 4-chloro analog (compound 4b). The incorporation of the more electronegative 4-fluoro substituent afforded a more potent compound [1].
| Evidence Dimension | Antiproliferative activity (IC50) against HCT116 colorectal cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.58 µM (compound 4a) |
| Comparator Or Baseline | IC50 = 2.57 µM (compound 4b, 4-chloro analog) |
| Quantified Difference | 4a is approximately 4.4-fold more potent than 4b |
| Conditions | HCT116 colorectal cancer cell line; MTT assay |
Why This Matters
This 4.4-fold potency advantage is a key differentiator when selecting a lead compound for colorectal cancer models from this chemical series.
- [1] Zaki, W. A. et al. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals 2023, 16 (11), 1593. View Source
